Hydroxy-Bifenthrin
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Overview
Description
Hydroxy-Bifenthrin is a derivative of bifenthrin, a synthetic pyrethroid insecticide widely used in agriculture and domestic pest control. Bifenthrin is known for its high efficacy against a broad spectrum of insects and relatively low toxicity to mammals and birds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy-Bifenthrin typically involves the hydroxylation of bifenthrin. This process can be achieved through various chemical reactions, including the use of oxidizing agents. One common method involves the use of hydrogen peroxide in the presence of a catalyst to introduce a hydroxyl group into the bifenthrin molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-Bifenthrin undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert this compound into other metabolites.
Reduction: Reduction reactions can reverse the hydroxylation process.
Substitution: This compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of bifenthrin, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: Used as a model compound to study the behavior of hydroxylated pyrethroids.
Biology: Investigated for its effects on non-target organisms, including its role as an endocrine disruptor.
Medicine: Explored for its potential use in developing new insecticides with improved safety profiles.
Mechanism of Action
Hydroxy-Bifenthrin exerts its effects primarily by interacting with voltage-gated sodium channels in the nervous system of insects. This interaction leads to prolonged opening of the sodium channels, resulting in continuous nerve firing and eventual paralysis of the insect . The molecular targets include specific binding sites on the sodium channels, and the pathways involved are related to the disruption of normal nerve signal transmission .
Comparison with Similar Compounds
Hydroxy-Bifenthrin is compared with other similar pyrethroid compounds, such as:
Permethrin: Another widely used pyrethroid with similar insecticidal properties but different environmental persistence.
Cypermethrin: Known for its high efficacy but also higher toxicity to non-target organisms.
Deltamethrin: Highly effective against a broad range of insects but with different metabolic pathways.
Uniqueness
This compound is unique due to its specific hydroxylation, which alters its chemical properties and biological activity. This modification can lead to differences in toxicity, environmental persistence, and efficacy compared to its parent compound and other pyrethroids .
Properties
IUPAC Name |
(2-methyl-3-phenylphenyl)methyl (1R,2R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClF3O3/c1-14-16(9-6-10-17(14)15-7-4-3-5-8-15)12-30-21(29)20-18(22(20,2)13-28)11-19(24)23(25,26)27/h3-11,18,20,28H,12-13H2,1-2H3/b19-11-/t18-,20-,22+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKKJIJMVYASMB-PDTAEHFDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)CO)C=C(C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)[C@@H]3[C@@H]([C@@]3(C)CO)/C=C(/C(F)(F)F)\Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClF3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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